3-chloro-N-(4-ethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-ethylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzenesulfonyl chloride+4-ethylaniline→3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide+HCl
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include amines.
Scientific Research Applications
3-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound disrupts folic acid synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness
3-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its chlorine and ethyl substituents influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14ClNO2S |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-chloro-N-(4-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-6-8-13(9-7-11)16-19(17,18)14-5-3-4-12(15)10-14/h3-10,16H,2H2,1H3 |
InChI Key |
HJQOMCIISYOVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.